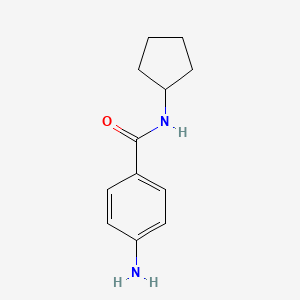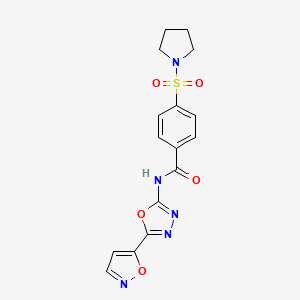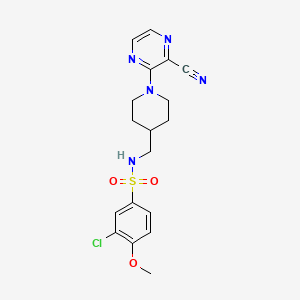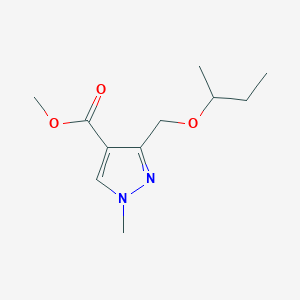![molecular formula C19H19N3O4 B2653619 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide CAS No. 897617-24-2](/img/structure/B2653619.png)
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives has been reported in various studies . For instance, one method involves the reaction of enaminonitrile with CS in the presence of sodium methoxide to give pyrimidinethione derivative . Another method involves the reaction of acid chlorides and terminal alkynes under Sonogashira conditions .Molecular Structure Analysis
The molecular structure of “N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide” is characterized by a pyridopyrimidine core . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives have been studied extensively . For example, the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF, and methyl cyanide under Sonogashira coupling conditions affords disubstituted pyrimidines .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 273.336. It also has a topological polar surface area of 118 Ų .Wissenschaftliche Forschungsanwendungen
Structural and Conformational Analysis
Studies on compounds with similar pyrimidine structures emphasize their conformational properties. For instance, the stabilization of a cis secondary amide conformation by utilizing pentafluorophenyl as a Lewis acid demonstrates the intricate balance of forces within molecular structures and how solvent dependency can influence the rotamer equilibrium (Forbes et al., 2001). This research underscores the importance of molecular design in the development of pharmaceuticals and materials science.
Antiproliferative Activity and Molecular Docking
Compounds like N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide have been synthesized and shown to possess significant antiproliferative activity against various human cancer cell lines. Molecular docking studies further reveal the potential mechanisms of action, highlighting the relevance of such compounds in the search for new anticancer agents (Huang et al., 2020).
Antibacterial and Antimicrobial Properties
The synthesis and evaluation of pyrimidine derivatives for their insecticidal and antibacterial potential provide insights into the application of these compounds in addressing agricultural pests and microbial resistance. Such studies indicate the broad spectrum of biological activities that pyrimidine structures can exhibit, offering pathways for the development of new pesticides and antimicrobial agents (Deohate & Palaspagar, 2020).
Anticonvulsant and Antidepressant Activities
Research into pyrido[2,3-d]pyrimidine derivatives as potential anticonvulsants and antidepressants underscores the therapeutic potential of pyrimidine-based compounds in neurology and psychiatry. The discovery of compounds with significant activity in models of epilepsy and depression showcases the versatility of pyrimidine derivatives in medicinal chemistry (Zhang et al., 2016).
Photophysical Properties and pH-Sensing Applications
The design and synthesis of pyrimidine-phthalimide derivatives for their photophysical properties and potential as pH sensors exemplify the application of pyrimidine structures in materials science. The ability to tune photophysical properties through molecular design and the development of colorimetric pH sensors from these compounds demonstrate the intersection of organic chemistry and materials engineering (Yan et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
The future directions in the study of pyrimidine derivatives like “N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide” could involve further exploration of their therapeutic potential . The development of new synthetic protocols and the discovery of novel biological targets could also be areas of interest .
Eigenschaften
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11-8-9-22-15(10-11)20-12(2)17(19(22)24)21-18(23)16-13(25-3)6-5-7-14(16)26-4/h5-10H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXBYCYNYGYMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=C(C=CC=C3OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2653536.png)
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2653537.png)

![2-Amino-6-(4-fluorobenzyl)-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2653540.png)

![2-(4-fluorophenyl)-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2653545.png)


![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2653553.png)

![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide](/img/structure/B2653556.png)

![N-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B2653558.png)

